2-Octanone, 1-fluoro-

Description

Significance of Fluorine in Organic Chemistry and Material Science

The introduction of fluorine into organic molecules has a profound impact on their physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com Fluorine is the most electronegative element, and its small atomic size allows it to replace hydrogen in organic structures with minimal steric alteration. mdpi.org The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts exceptional thermal and oxidative stability to fluorinated compounds. researchgate.net These characteristics are highly desirable in numerous applications.

In material science, fluorination is key to developing advanced materials like high-performance fluoropolymers, which are valued for their chemical inertness and thermal resistance. researchgate.net In pharmaceuticals, adding fluorine to a drug molecule can significantly enhance its metabolic stability, bioavailability, and binding affinity to target proteins. numberanalytics.com This is because the strong C-F bond can resist metabolic processes in the body, and the element's high electronegativity can alter the acidity or basicity of nearby functional groups, influencing how the molecule interacts with biological systems. numberanalytics.comgoogle.com

Overview of Ketone Chemistry and its Importance in Synthetic Strategies

Ketones are a fundamental class of organic compounds characterized by a carbonyl group (C=O) bonded to two carbon atoms. britannica.com This functional group is central to their chemistry. The carbonyl group is polar, with the carbon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles. msu.edu This inherent reactivity makes ketones exceptionally versatile building blocks in organic synthesis. numberanalytics.comnumberanalytics.com

Ketones are crucial intermediates for assembling complex organic molecules, including pharmaceuticals, agrochemicals, and natural products. numberanalytics.comnumberanalytics.com They participate in a wide array of chemical reactions, such as nucleophilic additions, reductions to form secondary alcohols, and aldol (B89426) condensations to create new carbon-carbon bonds. britannica.com Their stability relative to other carbonyl compounds like aldehydes, combined with their high reactivity, makes them nearly ideal chemical intermediates for constructing intricate molecular architectures. britannica.com Many ketones are manufactured on a large scale and serve as important industrial solvents and precursors. britannica.com

Historical Context of Fluorinated Ketone Research

The field of organofluorine chemistry began in the 19th century, even before elemental fluorine was isolated. researchgate.netjst.go.jp The first synthesis of an organofluorine compound was reported in the 1830s. numberanalytics.comnumberanalytics.com However, the field saw its most dramatic developments in the mid-20th century, driven by the need for new materials during World War II and the subsequent discovery of the unique properties of fluorinated compounds. researchgate.netjst.go.jp The development of chlorofluorocarbons (CFCs) as non-flammable and non-toxic refrigerants and the discovery of polytetrafluoroethylene (Teflon) were significant milestones. researchgate.netwikipedia.org

Research into fluorinated ketones is a specific subset of this broader history. The synthesis of α-fluoroketones, in particular, has been an area of growing interest due to their potential applications in medicinal and agricultural chemistry. mdpi.org Early methods for creating these compounds were often harsh or used expensive and difficult-to-handle reagents. mdpi.org Over the years, research has focused on developing more selective and milder fluorination techniques. The introduction of electrophilic fluorinating agents, such as Selectfluor®, has provided more efficient pathways to synthesize α-monofluorinated ketones under controlled conditions. sapub.orgresearchgate.net This has opened the door to more systematic studies of their properties and potential uses.

Specific Research Niche of 2-Octanone (B155638), 1-fluoro- within the Class of α-Monofluorinated Ketones

2-Octanone, 1-fluoro-, also known as 1-fluoro-2-octanone, is a member of the α-monofluorinated ketone class. ontosight.ai This class of compounds is characterized by a single fluorine atom on the carbon atom adjacent to the carbonyl group. The introduction of fluorine at this "alpha" position significantly modifies the ketone's electronic properties and reactivity compared to its non-fluorinated parent. ontosight.aibeilstein-journals.org

The specific research niche for 2-Octanone, 1-fluoro- involves its synthesis and the study of how the α-fluorine atom influences its properties and potential applications. It is typically synthesized by the direct fluorination of its parent compound, 2-octanone, using a suitable fluorinating agent. ontosight.ai The presence of the highly electronegative fluorine atom is expected to alter the reactivity of the adjacent carbonyl group. beilstein-journals.org

Research in this area often focuses on using such compounds as probes in medicinal chemistry to study structure-activity relationships. ontosight.ai The fluorine atom can alter a molecule's pharmacokinetic and pharmacodynamic profiles, making derivatives like 2-Octanone, 1-fluoro- valuable for developing new therapeutic agents, with potential applications as anesthetics or analgesics having been explored. ontosight.ai The compound's inherent instability under certain conditions, a characteristic of some α-fluoro ketones, also makes it a subject of interest for mechanistic studies. nih.gov

Below are the physical and chemical properties of 2-Octanone, 1-fluoro- and its non-fluorinated counterpart, 2-octanone, for comparison.

Properties of 2-Octanone, 1-fluoro-

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅FO |

| Appearance | Colorless liquid |

| Boiling Point | ~173-175°C |

| Density | ~0.93 g/cm³ |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and ether |

Data sourced from reference ontosight.ai

Properties of 2-Octanone

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆O |

| Molar Mass | 128.215 g/mol |

| Appearance | Colorless liquid |

| Odor | Fruity, apple-like |

| Melting Point | -16 °C |

| Boiling Point | 172–173 °C |

| Density | 0.819-0.820 g/cm³ |

| Solubility in Water | Sparingly soluble |

Data sourced from references wikipedia.orgsciencemadness.orgchemicalbook.comsigmaaldrich.comnih.gov

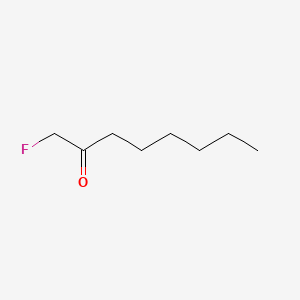

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-fluorooctan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15FO/c1-2-3-4-5-6-8(10)7-9/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGQTMJOCRMHRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40207733 | |

| Record name | 2-Octanone, 1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590-05-6 | |

| Record name | 2-Octanone, 1-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octanone, 1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Octanone, 1 Fluoro

Direct Fluorination Approaches to α-Fluoroketones

Direct fluorination involves the introduction of a fluorine atom onto the 2-octanone (B155638) scaffold in a single step. These methods are often preferred for their atom economy and straightforwardness. The primary strategies include electrophilic, nucleophilic, and radical fluorination, each with distinct mechanisms and levels of applicability.

Electrophilic Fluorination Strategies Utilizing N-F Reagentscas.cnsapub.org

Electrophilic fluorination is a prominent method for the synthesis of α-fluoroketones. wikipedia.org This approach utilizes reagents with an electron-deficient fluorine atom (a formal "F+" source) that can be attacked by a carbon-centered nucleophile. wikipedia.orgorganicreactions.org For ketones like 2-octanone, the nucleophile is typically an enol or enolate intermediate. Reagents containing a nitrogen-fluorine (N-F) bond are the most common, offering greater stability, safety, and ease of handling compared to elemental fluorine or oxygen-fluorine compounds. wikipedia.orgorganicreactions.org

Common N-F reagents are categorized as neutral or cationic. wikipedia.org Neutral reagents include N-fluorobenzenesulfonimide (NFSI), while cationic reagents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are generally more powerful fluorinating agents. wikipedia.orgacsgcipr.orgbrynmawr.edu The effectiveness of these reagents stems from the presence of electron-withdrawing groups attached to the nitrogen, which diminishes the electron density on the fluorine atom, rendering it electrophilic. wikipedia.org

For instance, the use of Accufluor™ NFTh (1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in methanol (B129727) has been shown to be an effective system for the direct and regiospecific α-fluorination of various ketones without needing prior activation of the substrate. organic-chemistry.org

The prevailing mechanism for the electrophilic α-fluorination of a ketone like 2-octanone begins with the formation of an enol or enolate tautomer. sapub.org This process can be catalyzed by either acid or base. The electron-rich double bond of the enol or the carbanion of the enolate then acts as the nucleophile, attacking the electrophilic fluorine atom of the N-F reagent. sapub.orgacsgcipr.org

The exact nature of the subsequent bond formation is a subject of some debate, with possibilities including a polar Sₙ2-type mechanism or a single-electron transfer (SET) pathway. wikipedia.org For many N-F reagents like NFSI and Selectfluor®, the reaction is believed to proceed through a polar mechanism where the decomposition of the intermediate is not the rate-determining step. researchgate.net The reaction of an enol with Selectfluor®, for example, involves the attack of the C=C double bond on the electrophilic fluorine source. sapub.org

For an unsymmetrical ketone such as 2-octanone, regioselectivity is a critical consideration, as fluorination can occur at either the C1 (methyl) or C3 (methylene) position. The formation of 1-fluoro-2-octanone requires selective generation of the kinetic enolate at the less substituted C1 position. This is typically achieved by using a strong, sterically hindered base (like lithium diisopropylamide, LDA) at low temperatures, which preferentially deprotonates the less hindered methyl group. Subsequent reaction with an electrophilic fluorinating agent would then yield the desired 1-fluoro-2-octanone.

Conversely, thermodynamic enolate formation, favored by weaker bases and higher temperatures, would lead to the more substituted enolate and result in fluorination at the C3 position. Therefore, careful control of reaction conditions is paramount to ensure the synthesis of the correct regioisomer. organic-chemistry.org While stereoselectivity is not a factor for producing 1-fluoro-2-octanone, it is a crucial aspect in the fluorination of more complex or chiral ketones, where the approach of the fluorinating agent can be directed by existing stereocenters or chiral auxiliaries. acs.orgnih.govnih.govacs.org

Nucleophilic Fluorination Routes to Fluorinated Ketones

Nucleophilic fluorination provides an alternative pathway to α-fluoroketones. This method typically involves a two-step process: initial α-halogenation of the ketone (e.g., bromination or chlorination) to form an α-haloketone, followed by a nucleophilic substitution reaction (Sₙ2) with a fluoride (B91410) ion source.

For the synthesis of 1-fluoro-2-octanone, 2-octanone would first be converted to 1-bromo-2-octanone or 1-chloro-2-octanone. This intermediate is then treated with a nucleophilic fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF). The efficiency of this substitution can be enhanced by using phase-transfer catalysts or specialized promoters that increase the solubility and reactivity of the fluoride salt. organic-chemistry.org Recent developments have shown that unbalanced ion pair promoters, consisting of a bulky cation and a small anion, can significantly accelerate nucleophilic fluorinations with KF. organic-chemistry.org

While state-of-the-art syntheses of α-fluorinated carbonyls often rely on electrophilic methods, recent innovations have explored reversing the polarity of the ketone substrate to enable the use of nucleophilic fluorine sources for direct C-H fluorination. nih.gov

Radical Fluorination Pathways

Radical fluorination pathways for the synthesis of α-fluoroketones are less common but represent an emerging area of research. cas.cn These methods typically involve the generation of a radical at the α-position of the ketone, which then reacts with a fluorine atom source. While radical fluorination has been successful for specific sites like allylic and benzylic positions, its application to the direct α-fluorination of ketones has been less explored, partly because electrophilic methods are generally very efficient. cas.cn

One conceptual approach could involve the single-electron oxidation of an enolate or enol derived from 2-octanone, generating a radical cation which, after deprotonation, forms an α-carbonyl radical. This radical could then be trapped by a fluorine radical source to yield 1-fluoro-2-octanone.

Indirect Synthesis of 2-Octanone, 1-fluoro- via Precursor Modification

Indirect methods involve synthesizing a precursor molecule that already contains the fluorine atom and then converting it into the target ketone. These multi-step sequences can offer advantages in control and selectivity.

Several established routes to fluorinated ketones fall under this category: cas.cn

Oxidation of Fluorinated Alcohols: A common and reliable method is the oxidation of a corresponding fluorinated secondary alcohol. cas.cn For this specific target, 1-fluoro-2-octanol would be synthesized first and then oxidized to 1-fluoro-2-octanone. Standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions like Swern or Dess-Martin oxidation can be employed for this transformation. The precursor, 1-fluoro-2-octanol, could potentially be prepared from 1-octene (B94956) via a fluorohydrin formation reaction.

Rearrangement of Fluorinated Compounds: Certain fluorinated molecules can undergo rearrangement to form ketones. cas.cn For example, the acid-catalyzed rearrangement of α-fluoroepoxides can yield α-fluoroketones.

Reactions with Fluorinated Building Blocks: This strategy involves using simple, commercially available fluorinated molecules as starting materials. cas.cn For instance, a Grignard reagent like hexylmagnesium bromide could react with fluoroacetyl chloride to form 1-fluoro-2-octanone.

A summary of potential synthetic strategies is presented in the table below.

| Methodology | Synthetic Route | Key Reagents/Conditions | Primary Control Factor |

| Electrophilic Fluorination | 2-Octanone → 1-Fluoro-2-octanone | 1. LDA, -78°C; 2. NFSI or Selectfluor® | Regioselectivity (Kinetic enolate formation) |

| Nucleophilic Fluorination | 2-Octanone → 1-Bromo-2-octanone → 1-Fluoro-2-octanone | 1. Br₂, HBr; 2. KF, phase-transfer catalyst | Halogenation and Sₙ2 substitution |

| Indirect (Oxidation) | 1-Fluoro-2-octanol → 1-Fluoro-2-octanone | PCC, Dess-Martin periodinane, or Swern oxidation | Oxidation of the secondary alcohol |

| Indirect (Building Block) | Hexylmagnesium bromide + Fluoroacetyl chloride | Grignard reaction conditions | Acylation of the organometallic reagent |

Carbon-Hydrogen Fluorination Methods

Direct C-H fluorination is a powerful strategy for synthesizing organofluorine compounds. For the synthesis of 1-fluoro-2-octanone, this would involve the selective fluorination of the C-H bond at the C1 position of 2-octanone. Electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF4), are commonly employed for this purpose. organic-chemistry.orgsapub.org The reaction is often promoted by a catalyst or an appropriate solvent system. For instance, a micellar system using sodium dodecyl sulfate (B86663) (SDS) in water has been shown to be an effective promoter for the direct regioselective fluorination of ketones with Selectfluor®. organic-chemistry.org

The mechanism of this reaction often involves the formation of an enol or enolate intermediate from the ketone, which then attacks the electrophilic fluorine source. sapub.orgscispace.com The acidity of the reaction medium can play a crucial role in facilitating the necessary keto-enol tautomerization. scispace.com

| Reagent | Catalyst/Promoter | Key Features |

| Selectfluor® (F-TEDA-BF4) | Sodium Dodecyl Sulfate (SDS) | Micellar system in water, regioselective. organic-chemistry.org |

| Selectfluor® | Acidic medium | Promotes keto-enol tautomerization. scispace.com |

Decarboxylative Fluorination and Deboronofluorination Strategies

Decarboxylative fluorination offers an alternative route to α-fluoroketones. This method typically starts with a β-keto carboxylic acid, which undergoes decarboxylation upon fluorination to yield the desired product. organic-chemistry.org This process can be advantageous as it often proceeds under mild conditions and without the need for a metal catalyst or strong base. organic-chemistry.orgcas.cn For example, the decarboxylative fluorination of tertiary β-keto carboxylic acids with an electrophilic fluorinating reagent has been shown to produce α-fluoroketones in very good yields. organic-chemistry.org

Another related strategy is deboronofluorination. While specific examples for 1-fluoro-2-octanone are not detailed in the provided search results, the general principle involves the conversion of an organoboron compound to a fluorinated product.

| Starting Material | Reagent | Key Features |

| β-Keto carboxylic acids | Electrophilic fluorinating agent | Catalyst- and base-free, good yields. organic-chemistry.orgcas.cn |

| Aliphatic carboxylic acids | AgNO3, Selectfluor® | Radical fluorination in aqueous solution. organic-chemistry.org |

Olefin Fluorination and Difunctionalization Approaches

The fluorination of olefins provides a direct pathway to vicinal difunctionalized compounds, including α-fluoroketones. Oxyfluorination of an appropriate olefin precursor is a viable method for the synthesis of 1-fluoro-2-octanone. organic-chemistry.org A metal-free and environmentally friendly catalytic system has been developed for the oxyfluorination of olefins, demonstrating good functional group tolerance. organic-chemistry.org

Another approach involves the fluorination of vinyl azides, which can be converted to α-fluoroketones through a single-electron transfer (SET) mechanism followed by fluorine atom transfer. organic-chemistry.org

| Starting Material | Reagent/Catalyst | Key Features |

| Olefins | Metal-free catalytic system | Oxyfluorination, green chemistry. organic-chemistry.org |

| Vinyl azides | Electrophilic fluorine source | Single-electron transfer mechanism. organic-chemistry.org |

Ring-Opening Fluorination Pathways for Remote Fluorination

Ring-opening fluorination of cyclic alcohols, such as cyclopropanols and cyclobutanols, offers a novel strategy for the synthesis of distally fluorinated ketones. cas.cn This method allows for the introduction of a fluorine atom at positions β, γ, or even further from the carbonyl group. Silver-catalyzed ring-opening of cyclopropanols has been shown to produce β-fluorinated ketones. cas.cnnih.gov The reaction proceeds through an oxy radical intermediate that undergoes ring-opening to generate an alkyl radical, which is then trapped by a fluorine source. cas.cn Similarly, photocatalytic methods employing single-electron transfer have also been developed for the ring-opening fluorination of cyclic alcohols. cas.cn

While these methods are primarily for remote fluorination, they highlight the versatility of ring-opening strategies in organofluorine synthesis. cas.cnnih.gov

| Starting Material | Catalyst/Mediator | Product Type |

| Cyclopropanols | Ag(I) or Fe(III) salts | β-Fluorinated ketones. cas.cnnih.gov |

| Cyclobutanols | Ag(I) or Fe(III) salts | γ-Fluorinated ketones. cas.cn |

| Cyclic alcohols | 1,2,4,5-tetracyanobenzene (TCB) | β- and γ-fluorinated ketones (photocatalytic). cas.cn |

Oxidation of Fluorinated Alcohols to 2-Octanone, 1-fluoro- Precursors

A traditional and straightforward approach to synthesizing ketones is the oxidation of the corresponding secondary alcohol. cas.cn Therefore, 1-fluoro-2-octanone can be prepared by the oxidation of 1-fluoro-2-octanol. sciencemadness.org Various oxidizing agents can be employed for this transformation, with the choice depending on the specific substrate and desired reaction conditions. The Jones oxidation is one such method that can be used to prepare 2-octanone from 2-octanol, and a similar approach could be applied to its fluorinated analogue. sciencemadness.org

| Precursor | Reaction Type | Key Features |

| 1-Fluoro-2-octanol | Oxidation | A fundamental and reliable method. cas.cnsciencemadness.org |

Condensation and Alkylation Reactions Employing Fluorinated Building Blocks

The construction of 1-fluoro-2-octanone can also be achieved by utilizing smaller, pre-fluorinated building blocks through condensation or alkylation reactions. cas.cn For instance, a Claisen condensation could potentially be used to synthesize a fluorinated β-diketone, which could then be further manipulated to yield the target molecule. sapub.orgscispace.com

Alkylation of a ketone enolate with a fluorinated electrophile is another viable strategy. youtube.com The Stork enamine synthesis provides a milder alternative to using strong bases like LDA to form the enolate, instead utilizing an enamine as the nucleophile. youtube.com

| Reaction Type | Key Intermediates | Key Features |

| Claisen Condensation | Fluorinated β-diketone | Builds carbon framework with fluorine already incorporated. sapub.orgscispace.com |

| Alpha-Alkylation | Enolate or Enamine | Reacts with a fluorinated electrophile. youtube.com |

Transition-Metal Catalyzed Coupling Reactions for Fluorinated Ketone Synthesis

Transition-metal catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. thermofisher.com While specific examples for the direct synthesis of 1-fluoro-2-octanone are not prevalent in the search results, the general principles can be applied. For example, α-arylation of ketones using diaryliodonium salts can be catalyzed by copper. researchgate.net

Furthermore, N-tosylhydrazones, derived from ketones, can be used in transition-metal-catalyzed carbene-based cross-coupling reactions, expanding the synthetic potential of ketones. researchgate.net These powerful methods could potentially be adapted for the synthesis of fluorinated ketones like 1-fluoro-2-octanone.

| Reaction Type | Catalyst | Key Features |

| α-Arylation | Copper | Couples ketones with aryl groups. researchgate.net |

| Carbene-based cross-coupling | Various transition metals | Utilizes ketone-derived N-tosylhydrazones. researchgate.net |

Reactivity and Reaction Mechanisms of 2 Octanone, 1 Fluoro

Electrophilic Nature of the Carbonyl Group in 2-Octanone (B155638), 1-fluoro-

The carbonyl group (C=O) is inherently electrophilic due to the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom draws electron density, leaving the carbonyl carbon with a partial positive charge. libretexts.org In 2-Octanone, 1-fluoro-, the presence of a highly electronegative fluorine atom on the adjacent (alpha) carbon significantly enhances this electrophilicity. This occurs through a negative inductive effect (-I effect), where the fluorine atom withdraws electron density from the α-carbon, which in turn withdraws density from the carbonyl carbon, increasing its positive character and making it more susceptible to nucleophilic attack. libretexts.orgnih.gov This increased electrophilicity is a hallmark of α-fluorinated ketones.

However, the reactivity of α-fluoroketones is not solely dictated by electronic effects; conformational factors also play a crucial role. beilstein-journals.orgnih.gov Studies comparing the reactivity of various α-halogenated ketones in reduction reactions have shown that α-fluoro ketones can be slightly less reactive than their α-chloro and α-bromo counterparts. beilstein-journals.orgnih.gov This unexpected outcome is attributed to stereoelectronic effects. For optimal reactivity, the incoming nucleophile requires good orbital overlap with the carbonyl group, which is achieved when the carbon-halogen (C-X) bond is orthogonal to the plane of the carbonyl group. beilstein-journals.org In the case of α-fluoroketones, computational studies suggest that these reactive conformations are energetically disfavored compared to those of other α-haloketones. beilstein-journals.orgnih.gov Despite this, α-halogenated ketones, including 1-fluoro-2-octanone, are considerably more reactive towards nucleophilic addition than non-halogenated ketones like 2-octanone. nih.gov

Table 1: Relative Reactivity of α-Haloacetophenones in Sodium Borohydride (B1222165) Reduction

| Reactant 1 | Reactant 2 | Relative Ratio of Reduced Products (Reactant 1 / Reactant 2) |

|---|---|---|

| α-Fluoroacetophenone | α-Chloroacetophenone | 1.00 : 1.70 |

| α-Fluoroacetophenone | α-Bromoacetophenone | 1.00 : 1.80 |

This table, adapted from competitive reaction data, illustrates that under specific conditions (reduction with NaBH4), α-fluoroacetophenone is less reactive than its chloro and bromo analogues. nih.gov

Nucleophilic Reactivity Towards 2-Octanone, 1-fluoro-

The enhanced electrophilicity of the carbonyl carbon and the presence of a halogen on the α-carbon make 1-fluoro-2-octanone a versatile substrate for various nucleophilic reactions. These reactions can be broadly categorized into additions to the carbonyl group and substitutions at the α-carbon.

Like other ketones, 1-fluoro-2-octanone is expected to react with a variety of carbon-based nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums) via nucleophilic addition to the carbonyl group. masterorganicchemistry.comlibretexts.org This reaction typically results in the formation of a tertiary alcohol after protonation of the intermediate alkoxide. libretexts.org

Specific studies on 2-octanone have demonstrated its reactivity with complex organometallic reagents. For example, in the presence of samarium(II) diiodide (SmI₂), the reagent PhCF₂SmI₂ was found to react with 2-octanone. oup.com This reaction yielded both the expected tertiary alcohol from nucleophilic addition to the carbonyl carbon and a significant amount of the reduced product, PhCF₂H, suggesting the reagent also acted as a base, abstracting an α-proton. oup.com Another study showed that 2-octanone reacts with the Grignard reagent derived from halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane) to produce the corresponding tertiary alcohol. researchgate.net While these examples use the non-fluorinated parent ketone, they illustrate the general reactivity pathway expected for 1-fluoro-2-octanone with strong carbon nucleophiles.

Table 2: Reaction of 2-Octanone with PhCF₂SmI₂

| Product | Yield | Reaction Pathway |

|---|---|---|

| Adduct of PhCF₂ to ketone | 38% | Nucleophilic addition to carbonyl |

| PhCF₂H | 50% | Proton abstraction (base behavior) |

Data from a study involving PhCF₂Cl and SmI₂, where PhCF₂SmI₂ is the reactive intermediate. oup.com

Reactions of ketones with oxygen and nitrogen nucleophiles are fundamental in organic chemistry. wizeprep.comlibretexts.org These reactions are typically reversible and often require acid or base catalysis. libretexts.org

Oxygen Nucleophiles : With water, 1-fluoro-2-octanone can form a hydrate (B1144303) (gem-diol). In the presence of alcohols, it can form hemiacetals and subsequently acetals, particularly under acid catalysis where water is removed to drive the equilibrium. libretexts.org

Nitrogen Nucleophiles : Primary amines react to form imines, while secondary amines can form enamines. Hydrazine (B178648) and its derivatives react to yield hydrazones.

For α-haloketones like 1-fluoro-2-octanone, another important reaction pathway exists: nucleophilic substitution at the α-carbon (an Sₙ2 reaction), where the fluorine atom acts as a leaving group. nih.gov For instance, α-haloketones are known to react with sodium azide (B81097) (a nitrogen nucleophile) to produce α-azido ketones. mdpi.com This reactivity competes with addition to the carbonyl group and is highly dependent on the reaction conditions and the nature of the nucleophile.

A distinct characteristic of ketones bearing strongly electron-withdrawing groups, such as α-fluoroketones, is their propensity to form stable hydrates in the presence of water. sapub.orgscispace.com The electron-withdrawing fluorine atom in 1-fluoro-2-octanone makes the carbonyl carbon significantly more electrophilic, facilitating the attack of water. nih.gov This leads to an equilibrium that can favor the hydrate form more than in non-fluorinated ketones. nih.govsapub.org

Studies have shown a direct correlation between the degree of α-fluorination and the stability of the hydrate. nih.gov The introduction of fluorine atoms stabilizes the hydrate form relative to the keto form. This tendency for rapid hydration is a key chemical property of α-fluorinated ketones. scispace.com

Table 3: Calculated Stability of Ketone Hydrates in the Gas Phase

| Compound | Hydrate Stability (ΔGgas, kcal/mol) |

|---|---|

| Non-fluorinated ketone | (Reference) |

| Monofluoro-ketone | Stabilized |

| Difluoro-ketone | More Stabilized |

| Trifluoro-ketone | Most Stabilized |

This table conceptualizes findings that show increasing the number of α-fluorine atoms progressively stabilizes the corresponding hydrate. The free energy of hydration (ΔGgas) becomes more favorable with increased fluorination. nih.gov

Carbon-Fluorine Bond Reactivity in 2-Octanone, 1-fluoro-

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage a challenging transformation. However, in the context of an α-fluoroketone, the C-F bond is activated towards certain types of reactions.

Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom. For α-fluoroketones, this transformation, known as hydrodefluorination, is particularly difficult. whiterose.ac.uk Traditional chemical methods often require harsh conditions.

Recent advancements have demonstrated that biocatalysis offers a mild and selective alternative. whiterose.ac.ukresearchgate.net Enzymes such as transaminases (TAs) have been shown to possess a promiscuous hydrodefluorinase activity. whiterose.ac.ukresearchgate.net In this process, a series of α-fluoroketones were successfully converted to their corresponding defluorinated ketones with high efficiency. The reaction proceeds in an aqueous medium under mild conditions, using an amine like 2-propylamine as a reagent. researchgate.net This enzymatic pathway represents a significant method for the selective cleavage of the C-F bond in molecules like 1-fluoro-2-octanone, formally releasing acetone (B3395972), ammonia, and hydrogen fluoride (B91410) as byproducts. researchgate.net

Table 4: Biocatalytic Hydrodefluorination of α-Fluoroketones by Transaminase (CV-TA)

| Substrate (α-Fluoroketone) | Conversion to Ketone (%) |

|---|---|

| 2-Fluoro-1-phenylethanone | >99 |

| 2-Fluoro-1-(p-tolyl)ethanone | >99 |

| 2-Fluoro-1-(4-methoxyphenyl)ethanone | >99 |

| 2-Fluoro-1-(4-chlorophenyl)ethanone | 95 |

| 3-Fluoro-4-phenylbutan-2-one | >99 |

Data from a study using Chromobacterium violaceum transaminase (CV-TA) with 2-propylamine, demonstrating high conversions for various α-fluoroketones. researchgate.net

Substitution Reactions at the α-Fluorinated Carbon

The α-carbon in 1-fluoro-2-octanone is electrophilic, making it susceptible to nucleophilic attack, although this is often in competition with nucleophilic addition to the carbonyl group. beilstein-journals.org Reactions where the fluorine atom is displaced by another nucleophile are significant transformations.

One key example is the diastereoselective Mannich reaction between α-fluoro ketones and N-tert-butylsulfinylimines. acs.org This reaction provides an effective route to α-fluoro-β-amino ketones, which contain a fluorinated stereogenic carbon center. acs.org The reaction proceeds with a broad substrate scope, including linear α-fluoro ketones, and achieves good yields and high diastereoselectivities. acs.org The enolate of the α-fluoro ketone acts as the nucleophile, attacking the imine.

Furthermore, the fluorine atom can be substituted by other halogens. Aluminum halides have been shown to catalyze halodefluorination reactions, where an aliphatic fluorine is replaced by a heavier halogen like chlorine or bromine in the presence of a halosilane. researchgate.net

Tautomerism and Keto-Enol Equilibrium Studies in 2-Octanone, 1-fluoro-

Like other ketones with α-hydrogens, 1-fluoro-2-octanone can exist in equilibrium with its enol tautomer. masterorganicchemistry.comwikipedia.orglibretexts.org The position of this keto-enol equilibrium is significantly influenced by the fluorine substituent.

Keto form: CH₃(CH₂)₅C(=O)CH₂F Enol form: CH₃(CH₂)₅C(OH)=CHF

Generally, the keto form is heavily favored for simple acyclic ketones. masterorganicchemistry.comlibretexts.org However, the presence of an electron-withdrawing group at the α-position, such as fluorine, can stabilize the enol form. This stabilization arises from several factors, including inductive effects and potential intramolecular hydrogen bonding between the enol's hydroxyl group and the fluorine atom. masterorganicchemistry.comfrontiersin.org In perfluorinated systems, the equilibrium can shift dramatically toward the enol tautomer. wikipedia.org For a monofluorinated acyclic ketone like 1-fluoro-2-octanone, the effect is less pronounced, and the keto form is expected to predominate, but the enol concentration will be higher than in the non-fluorinated analogue, 2-octanone. beilstein-journals.org

The mechanism of many reactions involving α-fluoro ketones, such as acid- or base-catalyzed halogenation or alkylation, proceeds through the enol or enolate intermediate. rsc.orglibretexts.org Therefore, understanding the factors that affect the keto-enol equilibrium, such as solvent polarity and the presence of acids or bases, is crucial for controlling the reactivity of 1-fluoro-2-octanone. masterorganicchemistry.comrsc.org

Stereochemical Aspects of 2-Octanone, 1-fluoro- Reactions

The presence of a chiral center at the α-carbon in many reactions of 1-fluoro-2-octanone makes stereochemistry a critical aspect of its reactivity. windows.net

Asymmetric reduction of the carbonyl group has been studied, revealing interesting stereochemical outcomes. The reduction of 1-fluoro-2-octanone with different chiral reducing agents leads to the corresponding (R) or (S)-1-fluoro-2-octanol with varying degrees of enantiomeric excess (ee). For example, reduction with B-chlorodiisopinocampheylborane (DIP-Chloride™) gives the (R)-alcohol in 40% ee. researchgate.net In contrast, reduction with a different chiral reagent, (R,R)-2,5-dimethylborolane, yields the (R)-alcohol in 65% ee. researchgate.net This highlights that the stereochemical outcome is highly dependent on the specific reagent used. Interestingly, for 1,1,1-trifluoro-2-octanone, the stereochemical preference is reversed with some reagents, indicating that electronic effects of the fluorine atoms play a crucial role in controlling enantioselectivity, in addition to steric factors. researchgate.net

The conformation of α-fluoroketones also plays a significant role in their reactivity and the stereoselectivity of reactions. beilstein-journals.orgbeilstein-journals.org Computational studies suggest that for a reactive conformation, the C-F bond should be orthogonal to the carbonyl group to allow for good orbital overlap. However, this conformation can be disfavored for fluoroketones compared to their chloro- or bromo-analogues, which can influence the stereochemical course of a nucleophilic attack on the carbonyl group. beilstein-journals.orgbeilstein-journals.org

Furthermore, reactions that create a new stereocenter at the α-carbon, such as the Mannich reaction, have been developed to proceed with high diastereoselectivity. acs.orgrsc.org

Mechanistic Investigations of 2-Octanone, 1-fluoro- Transformations

Understanding the mechanisms of reactions involving 1-fluoro-2-octanone requires detailed kinetic studies to elucidate the reaction pathways and rate-determining steps.

Kinetic studies provide insight into the relative reactivity of α-fluoroketones compared to other α-haloketones. In competitive experiments involving the sodium borohydride reduction of α-haloacetophenones, α-fluoroacetophenone was found to be less reactive than both α-chloroacetophenone and α-bromoacetophenone. beilstein-journals.orgnih.gov This result is contrary to what might be expected based solely on the high electronegativity of fluorine. beilstein-journals.org

Table 2: Relative Reactivity of α-Haloacetophenones in NaBH₄ Reduction beilstein-journals.org

| Competing Ketone | Relative Amount of Reduced Fluoro-Product | Relative Amount of Reduced Halo-Product |

| α-Chloroacetophenone | 1.00 | 1.95 |

| α-Bromoacetophenone | 1.00 | 1.63 |

Additionally, for reactions that proceed via the enol or enolate, the rate of enolization can be the rate-determining step. rsc.org Kinetic studies on the tautomerization of related 1,3-dicarbonyl systems have shown that the rate of enolization is significantly affected by the solvent and the presence of acid or base catalysts. rsc.org These findings imply that the kinetics of many reactions of 1-fluoro-2-octanone are intricately linked to the rate at which its enol tautomer is formed. rsc.org

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of α-fluoroketones, a class of compounds that includes 1-fluoro-2-octanone. These theoretical studies provide detailed insights into reaction pathways, transition states, and the electronic factors that govern reactivity, which are often difficult to determine through experimental means alone. scielo.brsmu.edu

Research in this area has often focused on understanding the conformational preferences of α-fluoroketones, as these can significantly influence their reactivity. beilstein-journals.orgbeilstein-journals.org For instance, computational studies have shown that the reactivity of α-halogenated ketones in reactions like borohydride reduction is linked to the conformation where the carbon-halogen bond is orthogonal to the carbonyl group, facilitating good orbital overlap. beilstein-journals.orgbeilstein-journals.org In the case of α-fluoroketones, this reactive conformation can be disfavored, potentially leading to lower reactivity compared to their chloro and bromo counterparts. beilstein-journals.orgbeilstein-journals.org

A comparative conformational analysis of fluoroacetone (B1215716) and chloroacetone (B47974) revealed that while both are most stable in an anti-conformation, the rotational barrier for fluoroacetone is significantly higher. This higher barrier makes the reactive orthogonal conformation less accessible for the fluorinated compound. beilstein-journals.org The energy minimum for α-fluoroacetophenone in the gas phase is found at an O=C–C–X dihedral angle of approximately 140°, whereas for chloro- and bromoacetophenones, the minima are around 110°. beilstein-journals.org In polar solvents like ethanol (B145695), highly polar cis-conformations with a dihedral angle of 0° are calculated to be the lowest energy state for α-fluoroacetophenone. beilstein-journals.org

DFT calculations have also been instrumental in clarifying the mechanisms of various organic reactions involving fluorinated ketones. For example, in the Baeyer-Villiger oxidation of fluorinated and chlorinated derivatives of acetone and 3-pentanone (B124093) with performic acid, theoretical results indicated that the first transition state is the rate-determining step for all substrates, even with an acid catalyst. acs.org These calculations showed only a small energetic difference in the transition states for the migration of the fluorinated substituent versus the alkyl substituent in fluoroacetone and fluoropentanone. acs.org This theoretical finding aligns well with experimental observations. acs.org

In the context of enantioselective reactions, such as the Mannich reaction of fluorinated aromatic ketones catalyzed by Zn/prophenol, DFT (specifically the B3LYP functional) has been used to examine the possible reaction modes and explain the origin of enantioselectivity. rsc.orgresearchgate.net Such studies involve optimizing the geometries of transition states and intermediates, often incorporating solvent effects through models like the polarizable continuum model (PCM), to accurately predict the stereochemical outcomes. rsc.org

Furthermore, computational methods are employed to study the interactions between fluorinated ketones and reagents. For example, DFT calculations have been used to describe the interactions between ketones and sulfur tetrafluoride (SF₄), a deoxofluorinating agent. nih.gov These studies help in understanding the formation of intermediates and the nature of bonding, such as chalcogen bonds, which can influence the reaction pathway. nih.gov

The following table summarizes key computational findings for reactions involving α-fluoroketones, providing insights that are applicable to understanding the reactivity of 1-fluoro-2-octanone.

| Reaction/System | Computational Method | Key Findings | Reference(s) |

| Borohydride Reduction of α-Haloketones | DFT | The reactive conformation with an orthogonal C-X bond is disfavored for α-fluoroketones, leading to slightly lower reactivity compared to chloro and bromo derivatives. | beilstein-journals.orgbeilstein-journals.org |

| Conformational Analysis of Fluoroacetone vs. Chloroacetone | DFT | Fluoroacetone has a higher rotational barrier to the reactive orthogonal conformation compared to chloroacetone. | beilstein-journals.org |

| Baeyer-Villiger Oxidation of Fluorinated Ketones | Ab initio and DFT | The first transition state is rate-determining. There is a small energetic difference between the migration of a fluorinated substituent and an alkyl substituent. | acs.org |

| Mannich Reaction of Fluorinated Aromatic Ketones | DFT (B3LYP) | Elucidated the enantioselective mechanism by examining four possible reaction modes and their transition states. | rsc.orgresearchgate.net |

| Interaction with SF₄ | DFT | Characterized the chalcogen bonding interactions between the keto group and SF₄, finding that these bonds do not significantly polarize the C=O group. | nih.gov |

These computational studies collectively demonstrate the power of theoretical chemistry in providing a detailed, molecular-level understanding of the factors that control the reactivity and reaction mechanisms of α-fluoroketones like 1-fluoro-2-octanone.

Spectroscopic and Computational Analysis of 2 Octanone, 1 Fluoro

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For fluorinated compounds like 1-fluoro-2-octanone, both ¹H and ¹⁹F NMR are particularly insightful.

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule, offering a wide chemical shift range that makes it an excellent tool for distinguishing between different fluorine environments. In the case of α-fluoro ketones, such as 1-fluoro-2-octanone, the chemical shift of the fluorine atom is influenced by the electronic environment created by the adjacent carbonyl group and the alkyl chain. researchgate.netsapub.org

The analysis of ¹⁹F NMR spectra is crucial for determining the diastereomeric ratio in reactions involving the creation of new stereocenters adjacent to the fluorine-bearing carbon. researchgate.net The chemical shifts can be affected by solvent choice and the presence of other functional groups. slideshare.net For instance, in the synthesis of related fluorinated cyclic ketones, ¹⁹F NMR was instrumental in identifying the formation of monofluorinated and difluorinated products, with distinct chemical shifts observed for each species. sapub.orgscispace.com

Table 1: Representative ¹⁹F NMR Data for Related Fluorinated Ketones

| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |

| 2,2-difluoro-1,3-cyclopentanedione | Not Specified | -123.4 | sapub.org |

| 2,2-difluoro-1,3-cyclohexanedione | Not Specified | -119.1 | sapub.org |

| Monofluorinated 1,3-cyclopentanedione | Not Specified | -161.4 and -195.5 | sapub.org |

| Monofluorinated 1,3-cyclohexanedione | Not Specified | -167.7 | sapub.org |

| 1-fluoro-2-acetoxyoctane | CCl₄ | 128.62 | cdnsciencepub.com |

This table provides examples of ¹⁹F NMR chemical shifts for compounds structurally related to 1-fluoro-2-octanone to illustrate typical ranges.

While one-dimensional NMR provides fundamental information, multidimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for the complete structural assignment of complex molecules like 1-fluoro-2-octanone.

In a study involving the reaction of 1-octene (B94956) that produced 1-fluoro-2-octanone as a subsequent product, ¹H NMR spectroscopy showed a characteristic doublet for the protons on the carbon bearing the fluorine atom at δ 4.65 ppm with a large coupling constant (J = 48 Hz) due to the adjacent fluorine. datapdf.com For the non-fluorinated analog, 2-octanone (B155638), detailed ¹H NMR spectral data is available and serves as a basis for comparison. hmdb.ca

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. photothermal.com

For 1-fluoro-2-octanone, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The position of this band is sensitive to the electronic effects of the adjacent fluorine atom. In fluorinated ketones, the C=O stretching frequency is often shifted to a higher wavenumber compared to their non-fluorinated counterparts. For example, a related fluorinated ketone showed a C=O stretch at 1795 cm⁻¹. google.com In another instance, the synthesis of 1-fluoro-2-octanone was confirmed by an IR absorption at 1730 cm⁻¹. datapdf.com

Table 2: Characteristic IR Absorption Frequencies for Ketones and Fluorinated Compounds

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Notes |

| C=O | Stretch | 1705-1725 (aliphatic ketones) | The presence of an α-halogen can shift this to higher frequencies. |

| C-F | Stretch | 1000-1400 | Often a strong and characteristic absorption. |

| C-H | Stretch | 2850-3000 | Aliphatic C-H stretching. |

This table provides a general overview of expected IR absorption regions.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. wikipedia.org For 1-fluoro-2-octanone (C₈H₁₅FO), the molecular weight is 146.20 g/mol . nih.gov

In electron ionization (EI) mass spectrometry, the fragmentation of ketones is well-understood. miamioh.edu Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is a primary fragmentation pathway. libretexts.org For 1-fluoro-2-octanone, this would lead to the loss of the hexyl radical (C₆H₁₃•) or the fluoromethyl radical (•CH₂F).

Another common fragmentation pathway for ketones with a sufficiently long alkyl chain is the McLafferty rearrangement. wikipedia.org This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond. libretexts.org

While specific mass spectral data for 1-fluoro-2-octanone is not detailed in the search results, the fragmentation patterns of the parent compound, 2-octanone, have been studied and provide a basis for predicting the behavior of its fluorinated analog. nist.gov

X-ray Crystallography of 2-Octanone, 1-fluoro- Derivatives and Co-crystals

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state, revealing precise bond lengths, bond angles, and intermolecular interactions. wikipedia.orglibretexts.org There are no search results indicating that the crystal structure of 1-fluoro-2-octanone itself has been determined.

However, crystallographic studies of derivatives or co-crystals can provide invaluable insight. For instance, the crystal structures of related bicyclo[2.2.2]octanone derivatives have been determined, offering a glimpse into the solid-state packing and conformation of similar cyclic systems. acs.org The study of fluorinated spiro heterocycles also highlights the use of X-ray crystallography in confirming molecular structures and understanding the influence of fluorine on the crystal packing. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are increasingly used to complement experimental data by predicting molecular properties like geometry, spectroscopic parameters, and reaction energetics. acs.orgnih.gov

For 1-fluoro-2-octanone, quantum chemical calculations can be employed to:

Predict NMR chemical shifts: Theoretical calculations of ¹H and ¹⁹F NMR chemical shifts can aid in the assignment of experimental spectra. nih.gov

Simulate vibrational spectra: Calculation of IR and Raman frequencies can help in assigning the observed vibrational bands to specific molecular motions. nih.gov

Determine stable conformations: The octyl chain of 1-fluoro-2-octanone can adopt various conformations. Quantum chemical calculations can identify the lowest energy conformers and the energy barriers between them.

Analyze electronic properties: Calculations can provide insights into the molecular orbital energies, charge distribution, and dipole moment, helping to explain the reactivity and intermolecular interactions of the molecule. mdpi.com

Studies on related fluorinated compounds have demonstrated the utility of these computational methods. For example, calculations have been used to investigate the stability of halonium ion intermediates in reactions leading to fluorinated products. dtic.mil Furthermore, computational studies on fluorinated MOFs have shown how fluorine substitution affects properties like hydrophobicity. acs.org

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. psu.edu For 2-Octanone, 1-fluoro-, DFT calculations can provide valuable insights into how the electronegative fluorine atom alters the electron distribution and, consequently, the ketone's reactivity.

The primary electronic effect of the α-fluoro substituent is the strong inductive withdrawal of electron density from the adjacent carbon atoms. This effect makes the carbonyl carbon of 2-Octanone, 1-fluoro- more electrophilic compared to its non-fluorinated counterpart, 2-octanone. DFT studies on similar fluorinated ketones have shown that an increase in the number of fluorine atoms alpha to a carbonyl group leads to a greater positive partial charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov

Key electronic properties of 2-Octanone, 1-fluoro- that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for determining the chemical reactivity and stability of a molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity. In 2-Octanone, 1-fluoro-, the electron-withdrawing fluorine atom is expected to lower the energy of both the HOMO and LUMO compared to 2-octanone. However, the effect on the LUMO is typically more pronounced, leading to a smaller HOMO-LUMO gap and enhanced reactivity towards nucleophiles. bohrium.com

Furthermore, Natural Bond Orbital (NBO) analysis, a method often used in conjunction with DFT, can quantify the hyperconjugative interactions within the molecule. In α-fluoroketones, a significant interaction exists between the lone pairs of the carbonyl oxygen and the antibonding orbital of the C-F bond (n -> σC-F), as well as between the C-C σ-bonds and the π orbital of the carbonyl group (σ -> π*C=O). These interactions influence the molecule's conformational preferences and the stability of the transition states in its reactions. ic.ac.uk

Table 1: Calculated Electronic Properties of 2-Octanone, 1-fluoro- and Related Compounds (Illustrative Data)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| 2-Octanone | -6.8 | 1.5 | 8.3 | 2.8 |

| 2-Octanone, 1-fluoro- | -7.2 | 0.9 | 8.1 | 3.5 |

| 2-Octanone, 1,1-difluoro- | -7.5 | 0.4 | 7.9 | 4.1 |

Note: The data in this table are illustrative and based on general trends observed for fluorinated ketones. Actual values would require specific DFT calculations.

Conformational Analysis and Energetics of 2-Octanone, 1-fluoro-

The flexibility of the octyl chain and the presence of the polar C=O and C-F bonds in 2-Octanone, 1-fluoro- give rise to several possible conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space and the energy differences between them. rsc.org The relative stability of these conformers is governed by a combination of steric and electronic effects.

For acyclic ketones with α-electronegative substituents, the dihedral angle between the substituent and the carbonyl group is a key determinant of conformational preference. ic.ac.uk Studies on α-haloketones have shown that conformations where the C-X (X = halogen) bond is gauche or eclipsed relative to the C=O bond are often favored due to stereoelectronic interactions. beilstein-journals.orgnih.gov Specifically, an anti-periplanar arrangement between a lone pair on the oxygen and the C-F bond can be stabilizing.

In the case of 2-Octanone, 1-fluoro-, rotation around the C1-C2 bond will lead to different spatial arrangements of the fluorine atom relative to the carbonyl group and the rest of the alkyl chain. Computational modeling can be used to calculate the potential energy surface for this rotation, identifying the energy minima that correspond to stable conformers. The long alkyl chain will also have its own conformational preferences, generally favoring staggered arrangements to minimize steric hindrance.

Table 2: Relative Energies of Plausible Conformers of 2-Octanone, 1-fluoro- (Illustrative Data)

| Conformer (Dihedral Angle O=C-C-F) | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous |

| Anti-periplanar (~180°) | 0.5 | 0.8 |

| Gauche (~60°) | 0.0 | 0.2 |

| Syn-periplanar (~0°) | 1.2 | 0.0 |

Note: The data in this table are illustrative and based on general trends observed for α-fluoroketones. Actual values would require specific computational analysis.

Transition State Modeling for Reaction Pathways

Transition state modeling is a computational technique used to study the energy barriers and mechanisms of chemical reactions. For 2-Octanone, 1-fluoro-, two important reaction pathways that can be investigated are enolate formation and nucleophilic addition to the carbonyl group.

Enolate Formation: The formation of an enolate involves the removal of a proton from the α-carbon. 2-Octanone, 1-fluoro- has two α-carbons, C1 and C3. The acidity of the protons on these carbons is influenced by the fluorine atom. The protons on C1 are significantly acidified by the adjacent fluorine atom. However, the resulting enolate would be destabilized by the electron-withdrawing fluorine. Conversely, the protons on C3 are less acidic, but the resulting enolate would be more stable. Transition state modeling can be used to calculate the activation energies for proton abstraction from both positions, predicting the regioselectivity of enolate formation under different conditions (kinetic vs. thermodynamic control). acs.orgnih.govbham.ac.uk

Nucleophilic Addition: The increased electrophilicity of the carbonyl carbon in 2-Octanone, 1-fluoro- makes it more susceptible to nucleophilic attack. nih.gov Transition state modeling can be used to study the addition of various nucleophiles (e.g., hydride, Grignard reagents, amines). The calculations would provide the structure of the transition state and the activation energy for the reaction. These studies can also elucidate the stereochemical outcome of the reaction, predicting which face of the carbonyl group is more likely to be attacked, leading to different stereoisomers of the resulting alcohol. The conformational preferences of the starting ketone play a crucial role in determining the facial selectivity of the nucleophilic attack. beilstein-journals.org

Table 3: Calculated Activation Energies for a Hypothetical Nucleophilic Addition Reaction (Illustrative Data)

| Substrate | Reaction Pathway | Activation Energy (kcal/mol) |

| 2-Octanone | Nucleophilic Addition | 15.2 |

| 2-Octanone, 1-fluoro- | Nucleophilic Addition | 12.5 |

| 2-Octanone | Enolate formation (C3) | 22.0 |

| 2-Octanone, 1-fluoro- | Enolate formation (C1) | 19.8 |

| 2-Octanone, 1-fluoro- | Enolate formation (C3) | 21.5 |

Note: The data in this table are illustrative and based on general trends observed for the reactivity of fluorinated ketones. Actual values would require specific transition state calculations for a defined reaction.

Advanced Applications and Derivatization Strategies of 2 Octanone, 1 Fluoro in Research

2-Octanone (B155638), 1-fluoro- as a Versatile Synthetic Intermediate

The presence of both a ketone and an α-fluoro substituent makes 2-Octanone, 1-fluoro- a valuable precursor in organic synthesis. These functional groups serve as handles for a variety of chemical reactions, enabling the construction of more complex molecular architectures.

Building Block for Novel Fluorinated Heterocycles

Fluorinated heterocyclic compounds are of paramount importance in medicinal chemistry and agrochemicals due to their enhanced metabolic stability, bioavailability, and binding affinity. sigmaaldrich.com α-Fluoro ketones, such as 2-Octanone, 1-fluoro-, are well-established precursors for the synthesis of a range of fluorinated heterocycles. The general reactivity patterns of α-fluoro ketones suggest that 1-fluoro-2-octanone can be a key starting material for generating novel heterocyclic structures.

For instance, the reaction of α-fluoro ketones with hydrazine (B178648) derivatives is a known method for the synthesis of fluorinated pyrazoles. nih.govthieme-connect.com Similarly, condensation reactions with various dinucleophiles can lead to the formation of other heterocyclic systems like pyridines and oxazoles. nih.govacs.org The hexyl chain of 1-fluoro-2-octanone would impart significant lipophilicity to the resulting heterocycles, a property that is often desirable for modulating pharmacokinetic profiles.

Below is a table illustrating potential heterocyclic syntheses starting from 2-Octanone, 1-fluoro-.

| Heterocycle | General Reactant | Potential Product from 2-Octanone, 1-fluoro- |

| Pyrazole | Hydrazine | 4-Fluoro-5-hexyl-3-methyl-1H-pyrazole |

| Pyridine | α,β-Unsaturated oxime and an alkyne (via multi-step synthesis) | Substituted 3-fluoropyridine (B146971) with a hexyl group |

| Oxazole (B20620) | N-propargylamides (via multi-step synthesis) | 2,4-disubstituted oxazole with a hexyl group |

While these reactions are based on established methodologies for α-fluoro ketones, specific studies detailing the synthesis of these particular derivatives from 1-fluoro-2-octanone are not widely documented in publicly available research.

Precursor for Complex Fluorinated Scaffolds

Beyond heterocycles, 2-Octanone, 1-fluoro- can serve as a foundational element for constructing more elaborate, non-cyclic fluorinated molecules. The term "fluorinated building blocks" refers to organic compounds that contain one or more fluorine atoms and are used in the assembly of complex molecules with improved properties. youtube.com These building blocks are instrumental in the development of pharmaceuticals, agrochemicals, and advanced materials. sigmaaldrich.comalfa-chemistry.com

The ketone functionality in 1-fluoro-2-octanone allows for a variety of transformations, including but not limited to:

Aldol (B89426) and Mannich Reactions: The α-proton on the methylene (B1212753) side of the ketone can be deprotonated to form an enolate, which can then participate in aldol or Mannich reactions to form new carbon-carbon or carbon-nitrogen bonds, respectively. This extends the carbon skeleton and introduces new functional groups. nih.gov

Reduction: The ketone can be reduced to a secondary alcohol, introducing a chiral center. Asymmetric reduction can provide access to enantiomerically enriched 1-fluoro-2-octanol, a chiral fluorinated building block in its own right.

Grignard and Wittig Reactions: The carbonyl carbon is electrophilic and can be attacked by organometallic reagents like Grignard reagents or undergo Wittig-type reactions to form alkenes.

These transformations, combined with the modifying effect of the fluorine atom, position 2-Octanone, 1-fluoro- as a versatile starting point for the synthesis of complex acyclic and carbocyclic fluorinated scaffolds.

Role in Chiral Catalysis Research

The development of chiral catalysts for asymmetric synthesis is a major focus of contemporary organic chemistry. The introduction of fluorine into catalyst structures can influence their steric and electronic properties, potentially enhancing their activity and selectivity.

Development of 2-Octanone, 1-fluoro- Derived Chiral Catalysts

A comprehensive search of scientific literature did not yield specific examples of chiral catalysts directly derived from the 2-Octanone, 1-fluoro- backbone. However, related research on α-fluorinated ketones in catalysis provides some context. For instance, α-fluoro-N-ethoxycarbonyltropinone, a derivative of a bicyclo[3.2.1]octanone, has been shown to be an efficient catalyst for the epoxidation of alkenes. psu.edu The electron-withdrawing nature of the fluorine atom is reasoned to enhance the catalytic activity. psu.edu It is important to note that tropinone (B130398) has a distinct bicyclic structure and is not a direct analogue of the linear 2-octanone.

Applications in Asymmetric Synthesis Research

Given the lack of documented chiral catalysts derived from 2-Octanone, 1-fluoro-, there is no available information on their specific applications in asymmetric synthesis research. The development of such catalysts would be a novel area of investigation, potentially leveraging the unique properties of the fluorinated octanone structure.

Material Science Applications of 2-Octanone, 1-fluoro- Derivatives

Fluorinated compounds are integral to modern material science, contributing to the development of polymers, liquid crystals, and other advanced materials with unique properties such as high thermal stability and hydrophobicity. alfa-chemistry.com For example, fluoropolymers like Polytetrafluoroethylene (PTFE) are widely used for their non-stick and low-friction properties. sigmaaldrich.comalfa-chemistry.com

Despite the potential of fluorinated molecules in this field, a detailed search of existing literature and patents did not reveal specific applications of derivatives of 2-Octanone, 1-fluoro- in material science. There is a mention of a homopolymer of perfluoro(2-octanone) in a patent, but this refers to a perfluorinated analogue and not a derivative of the title compound. google.com The synthesis of novel polymers or liquid crystals incorporating the 1-fluoro-2-octanone moiety could be a promising, yet unexplored, avenue of research. The combination of the flexible hexyl chain and the polar, fluorinated headgroup could lead to materials with interesting self-assembly or surface properties.

Investigational Role as a Heavy Metal Scavenger in Chemical Processes

The development of effective agents for sequestering toxic heavy metals is a significant area of research in environmental remediation and chemical process purification. rsc.orgprimescholars.com An emerging strategy involves the use of highly fluorinated compounds as metal scavengers. cas.cn These molecules can exhibit unique phase-separation behaviors, such as being soluble in common organic solvents at elevated temperatures and phase-separating upon cooling, a property known as thermomorphism. This allows for the easy separation of the scavenger and the captured metal from a solution. researchgate.net

A study on thermomorphic metal scavengers detailed the synthesis and application of a ketone with two long-chain perfluoroalkyl groups, F₃C(CF₂)₅(CH₂)₂CO(CH₂)₂(CF₂)₅CF₃, for heavy metal removal. researchgate.netresearchgate.net This research demonstrated that highly fluorinated ketones can be designed to effectively bind and remove metal ions from solutions.

Table 3: Research Findings on a Highly Fluorinated Ketone as a Metal Scavenger

| Compound | Property Investigated | Key Finding | Source |

|---|---|---|---|

| F₃C(CF₂)₅(CH₂)₂CO(CH₂)₂(CF₂)₅CF₃ | Thermomorphic Behavior | Exhibits temperature-dependent solubility, enabling phase separation for easy removal. | researchgate.netresearchgate.net |

While 2-Octanone, 1-fluoro- itself is not highly fluorinated enough to exhibit significant thermomorphic properties, its basic structure serves as a model for the investigational design of more complex scavengers. The principle relies on creating a molecule with a metal-coordinating group (like the ketone's oxygen) and a fluorous tag that facilitates separation. The investigational role of 2-Octanone, 1-fluoro- would be as a foundational structure upon which to build more effective scavengers, for instance, by attaching perfluoroalkyl chains to the octyl backbone to increase its fluorous character and induce thermomorphic behavior. Further research could explore how the α-fluoro substitution influences the ketone's binding affinity for various heavy metal ions compared to its non-fluorinated analogue, 2-octanone. nist.gov

Future Research Directions and Challenges Pertaining to 2 Octanone, 1 Fluoro

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of α-fluoroketones, including 1-fluoro-2-octanone, traditionally involves the direct fluorination of a ketone or its enol/enolate equivalent. sapub.org Common methods often utilize electrophilic fluorinating agents like Selectfluor®. sapub.orgscispace.com However, these approaches can suffer from drawbacks such as the use of expensive reagents, moderate yields, and the potential for side reactions, including polyfluorination. scispace.com

Future research should prioritize the development of more atom-economical and environmentally benign synthetic strategies. This could involve:

Catalytic Enantioselective Fluorination: Designing chiral catalysts that can directly and selectively introduce a single fluorine atom at the α-position of 2-octanone (B155638) to produce enantiopure 1-fluoro-2-octanone. This would be a significant advancement over current methods that often yield racemic mixtures.

Novel Fluorinating Reagents: Investigating new, milder, and more selective fluorinating agents to minimize side product formation and improve reaction efficiency.

Flow Chemistry Approaches: Adapting synthetic protocols to continuous flow systems can offer improved safety, scalability, and control over reaction parameters, potentially leading to higher yields and purity. acs.orgrsc.orgmit.edu

A comparative look at general strategies for synthesizing fluorinated ketones reveals a focus on either direct fluorination or building-block approaches. sioc-journal.cncas.cn For 1-fluoro-2-octanone, direct fluorination of 2-octanone is a primary route. ontosight.ai The table below outlines potential synthetic strategies and their associated challenges.

| Synthetic Strategy | Reagents/Conditions | Advantages | Challenges & Future Directions |

| Electrophilic Fluorination | 2-Octanone, Selectfluor® | Direct, commercially available reagents | Moderate yields, potential for difluorination, requires stoichiometric reagent. Future work: Catalytic variants, improved reagents. sapub.orgscispace.com |

| Nucleophilic Fluorination | 1-Halo-2-octanone, Nucleophilic F⁻ source | Potentially high selectivity | Precursor synthesis required, harsh conditions may be needed. Future work: Milder and more efficient fluoride (B91410) sources. |

| Ring-Opening Fluorination | Cyclopropanol precursors | Access to β- and γ-fluoroketones | Not directly applicable for α-fluorination but highlights innovative strategies for other isomers. acs.org |

Exploration of Novel Reactivity Patterns and Transformation Pathways

The reactivity of α-fluoroketones is dictated by the strong electron-withdrawing nature of the fluorine atom, which influences both the carbonyl group and the adjacent C-F bond. beilstein-journals.org While α-haloketones are generally reactive electrophiles, α-fluoroketones can exhibit unique behavior. beilstein-journals.org For instance, studies on α-fluoroacetophenone have shown it to be slightly less reactive towards borohydride (B1222165) reduction than its chloro and bromo analogs, a finding attributed to conformational effects. beilstein-journals.orgnih.gov

Future research on 1-fluoro-2-octanone should explore:

Nucleophilic Addition Reactions: A systematic study of how the fluorine atom in 1-fluoro-2-octanone affects the stereochemical outcome of nucleophilic additions to the carbonyl group compared to non-fluorinated 2-octanone.

Enolate Chemistry: Investigating the formation and subsequent reactions of the enolate of 1-fluoro-2-octanone. The acidity of the α-protons and the stability and reactivity of the resulting enolate are areas of interest.

Reductive Defluorination: Biocatalytic approaches using enzymes like transaminases have shown promise for the hydrodefluorination of α-fluoroketones under mild, aqueous conditions. whiterose.ac.ukresearchgate.net Exploring the enzymatic or chemical hydrodefluorination of 1-fluoro-2-octanone could provide a pathway to other functionalized ketones.

Carbene-Initiated Rearrangements: Recent work has shown that fluoroalkyl ketones can undergo carbene-initiated rearrangements, leading to C-F bond cleavage and the formation of new C-C bonds. nih.gov Investigating similar transformations with 1-fluoro-2-octanone could unlock novel synthetic pathways.

Advanced Stereoselective Synthesis of Enantiopure 2-Octanone, 1-fluoro- and its Derivatives

The creation of chiral molecules with high enantiopurity is a cornerstone of modern organic synthesis, particularly for applications in medicinal chemistry. The synthesis of enantiomerically pure 1-fluoro-2-octanone and its derivatives remains a significant challenge.

Future research directions in this area include:

Dynamic Kinetic Resolution: Developing methods for the dynamic kinetic resolution of racemic 1-fluoro-2-octanone or its precursors. This could involve enzymatic or metal-catalyzed processes that selectively react with one enantiomer while equilibrating the other.

Chiral Auxiliary-Mediated Synthesis: Employing chiral auxiliaries to direct the stereoselective fluorination of 2-octanone derivatives, followed by removal of the auxiliary to yield enantiopure 1-fluoro-2-octanone.

Asymmetric Desymmetrization: Starting from a prochiral precursor, an enantioselective fluorination reaction could be designed to produce the desired enantiomer of 1-fluoro-2-octanone.

Stereoselective Nucleophilic Fluoromethylation: While not directly producing 1-fluoro-2-octanone, research into the stereoselective nucleophilic fluoromethylation of aldehydes and ketones provides valuable insights and methodologies that could be adapted. cas.cn

The development of stereoselective routes is crucial as the biological activity of fluorinated compounds can be highly dependent on their stereochemistry.

Integration of 2-Octanone, 1-fluoro- into Flow Chemistry and Automated Synthesis Platforms

The use of continuous flow chemistry is revolutionizing chemical synthesis by offering enhanced safety, efficiency, and scalability. rsc.orgmit.edu The use of hazardous reagents or gaseous starting materials, which can be challenging in batch processes, is often more manageable in flow systems. rsc.orgresearchgate.net

Future work should focus on:

Flow-Based Fluorination: Developing a continuous flow process for the synthesis of 1-fluoro-2-octanone from 2-octanone. This would allow for safer handling of fluorinating agents and precise control over reaction conditions to minimize byproduct formation. acs.org

Automated Reaction Optimization: Utilizing automated synthesis platforms to rapidly screen reaction conditions (e.g., temperature, residence time, reagent stoichiometry) for the synthesis and subsequent transformations of 1-fluoro-2-octanone.

In-line Purification and Analysis: Integrating purification and analytical techniques directly into the flow system to enable a seamless "crude-to-pure" synthesis of 1-fluoro-2-octanone and its derivatives.

The integration of flow chemistry could be particularly beneficial for reactions involving fluorinated greenhouse gases as potential building blocks, although this is more relevant for trifluoromethylations than the monofluorination of 1-fluoro-2-octanone. rsc.orgacs.org

Theoretical Predictions and Experimental Validations of Undiscovered Reactivities

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, guiding experimental design and saving valuable resources. bohrium.comrsc.org For 1-fluoro-2-octanone, theoretical studies could provide significant insights.

Future research should involve:

Conformational Analysis: Detailed computational studies to understand the preferred conformations of 1-fluoro-2-octanone and how these conformations influence its reactivity, similar to studies performed on α-fluoroacetophenone. nih.gov

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) and other computational methods to model potential reaction pathways for the synthesis and transformation of 1-fluoro-2-octanone. This can help in understanding unexpected outcomes and in designing more efficient reactions. bohrium.com